molecular formula C4F6NiO4 B1173559 1-Bromo-4-nonene CAS No. 16695-35-5

1-Bromo-4-nonene

Cat. No.: B1173559
CAS No.: 16695-35-5
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Description

1-Bromo-4-nonene (CAS No. 16695-35-5) is an aliphatic bromoalkene with the molecular formula C₉H₁₇Br and a molecular weight of 205.14 g/mol. Its structure features a nine-carbon chain with a bromine atom at position 1 and a double bond between carbons 4 and 5, making it a reactive intermediate in organic synthesis.

This compound is primarily utilized in research and industrial applications, such as polymer chemistry or pharmaceutical synthesis, where its alkene functionality allows for cross-coupling reactions (e.g., Suzuki-Miyaura) or polymerization.

Properties

CAS No.

16695-35-5

Molecular Formula

C4F6NiO4

Synonyms

(E)-1-Bromo-4-nonene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-4-nonene with structurally or functionally related brominated compounds, emphasizing molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Physical Properties Key Uses Safety/Regulatory Notes
This compound C₉H₁₇Br 205.14 Aliphatic bromoalkene Data not provided Research/industrial synthesis No specific hazards listed
1-Bromo-4-iodobenzene C₆H₄BrI 282.91 Aromatic dihalide Solid (white-yellow) Lab chemical, manufacturing Handle with standard lab PPE
1-Bromo-2-(4-methylphenyl)cyclonon-1-ene C₁₆H₂₁Br 293.25 Cyclic bromoalkene Data not provided Specialty organic synthesis No safety data available
1-Bromo-4-fluorobenzene C₆H₄BrF 175.00 Aromatic halide Flammable liquid (bp: ~143°C inferred) R&D, solvent DOT hazard: Flammable Liquid
4-Bromophenyl phenyl ether C₁₂H₉BrO 249.11 Aromatic ether Regulated pollutant Flame retardant precursor EPA Priority Pollutant
2-Bromo-6-nitrotoluene C₇H₆BrNO₂ 216.03 Aromatic nitrohalide mp: 38–40°C; bp: 143°C Intermediate in dye synthesis Irritant (R36/37/38)

Structural and Reactivity Differences

  • Aliphatic vs. Aromatic Bromides: this compound’s aliphatic chain and alkene group render it more reactive in addition reactions (e.g., hydrobromination) and polymerization compared to aromatic bromides like 1-Bromo-4-iodobenzene, which undergo electrophilic substitution . Aromatic bromides (e.g., 4-Bromophenyl phenyl ether) exhibit stability under harsh conditions, making them suitable for flame retardants or agrochemicals .
  • Cyclic vs.
  • Functional Group Influence: Nitro groups in 2-Bromo-6-nitrotoluene enhance electrophilicity, directing reactivity toward reduction or displacement reactions, unlike the non-functionalized this compound .

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